2-Hydrazinyl-3-methylpyrazine

Übersicht

Beschreibung

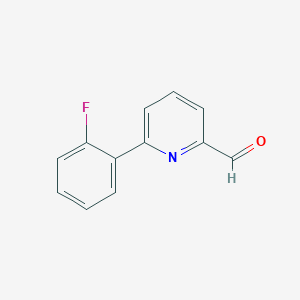

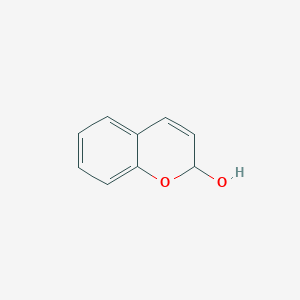

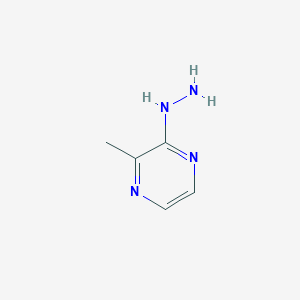

2-Hydrazinyl-3-methylpyrazine is a chemical compound with the molecular formula C5H8N4 . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of similar compounds like 2-methylpyrazine has been reported in the literature. For instance, a series of CuCoAl catalysts were synthesized by co-precipitation and impregnation methods, tested in the synthesis of 2-methylpyrazine . Another study reported the synthesis of 2-methylpyrazine using mixed oxides of ZnO and Cr2O3 .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray diffraction, N2 adsorption, thermo-gravimetry analysis, H2-temperature-programmed reduction, dissociative N2O adsorption, and temperature-programmed oxidation . High-resolution one-photon vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy and natural bond orbital analysis can also be used to understand the relevant molecular activities .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 123.16 . The physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-Hydrazinyl-3-methylpyrazine serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its reactivity with different electrophiles can lead to the formation of novel substituted pyrazolo[1,5-a]pyrimidines, which are structures of significant interest due to their diverse biological activities. For instance, reactions with arylidenemalononitriles, ethoxymethylene malononitrile, and ethyl ethoxymethylene cyanoacetate have been explored to yield novel pyrazolo[1,5-a]pyrimidines with potential antibacterial properties against various gram-positive and gram-negative bacteria (El-Gaby, Atalla, Gaber, & AL-WAHAB, 2000).

Catalytic Ammoxidation

This compound can also be involved in catalytic processes, such as ammoxidation, to synthesize related compounds like 2-cyanopyrazine. This process involves a series of dehydrogenations and oxidations, highlighting the compound's utility in complex chemical transformations and industrial applications. Optimized conditions for such reactions have been studied to improve efficiency and yield, demonstrating the compound's role in developing novel catalysts and reaction conditions (Lei, 2005).

Antimicrobial and Antitumor Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, 5-methylpyrazine-2-carbohydrazide derivatives were assessed for in-vitro antibacterial activity against various strains, showing promising results against both gram-positive and gram-negative bacteria. This underscores the potential of this compound derivatives in pharmaceutical research and drug development (Makhija, 2009).

Corrosion Inhibition

Hydrazino derivatives of this compound have been investigated as corrosion inhibitors, particularly in acidic chloride solutions. Their effectiveness in protecting steel surfaces from corrosion has been attributed to electrostatic interactions and the formation of protective films, highlighting their potential in industrial applications where corrosion resistance is crucial (El‐Faham, Osman, Al‐Lohedan, & El-Mahdy, 2016).

Synthesis of Novel Pyrazolo[1,5-c]pyrimidines

The compound has been used in the synthesis of novel pyrazolo[1,5-c]pyrimidines, a process that involves reactions with certain electrophilic reagents to yield substituted derivatives. These derivatives have been investigated for their potential applications, including their biological activities (Atta, 2011).

Safety and Hazards

2-Hydrazinyl-3-methylpyrazine should be stored in a freezer under -20C . Safety information indicates that it is a warning hazard and precautions should be taken to avoid skin and eye contact, and respiratory exposure . It is also recommended to use personal protective equipment when handling this compound .

Eigenschaften

IUPAC Name |

(3-methylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-5(9-6)8-3-2-7-4/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAVXJNOFDFYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297045 | |

| Record name | 2-hydrazinyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19848-54-5 | |

| Record name | 19848-54-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazinyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)